molecular formula C13H13ClN2 B1333023 1-N-benzyl-4-chlorobenzene-1,2-diamine CAS No. 39235-92-2

1-N-benzyl-4-chlorobenzene-1,2-diamine

Cat. No. B1333023
CAS RN: 39235-92-2
M. Wt: 232.71 g/mol
InChI Key: XVEGCHXSQSIOKO-UHFFFAOYSA-N
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Description

The compound 1-N-benzyl-4-chlorobenzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a benzyl group is attached to the nitrogen atom at the first position and a chlorine atom is substituted at the fourth position of the benzene ring. This structure is related to the compounds discussed in the provided papers, which focus on benzene-1,4-diamine derivatives with various substitutions that impact their physical properties and reactivity.

Synthesis Analysis

The synthesis of benzene-1,4-diamine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives is described as a mild and regioselective protocol. This process involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles. The use of controlled-potential and constant current techniques ensures high yields and avoids the use of toxic reagents .

Molecular Structure Analysis

The molecular structure of benzene-1,4-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR. X-ray diffraction analysis provides detailed insights into the crystal structure, as seen in the study of N-(2-Pyridylmethylene)benzene-1,4-diamine, which crystallizes in the orthorhombic system and forms supramolecular sheets stabilized by intermolecular hydrogen bonds and C–H···π stacking interactions . These structural features are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of benzene-1,4-diamine derivatives is influenced by their molecular structure. For example, the anodic oxidation of 2-aminodiphenylamine leads to the formation of 1-N-phenyl-o-benzoquinone diamine, which acts as a Michael acceptor in the synthesis of sulfonyl derivatives . The presence of substituents such as hydroxy, alkoxy, or sulfonyl groups can significantly alter the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,4-diamine derivatives are diverse. A series of liquid crystalline compounds based on benzene-1,4-diamines with double lateral H-bonds exhibit smectogenic properties, showing both tilted and non-tilted molecular orientations in their smectic phases. The transition temperatures and mesophases of these compounds are studied using differential scanning calorimetry and polarizing microscopy . Additionally, the aggregation-induced emission enhancement (AIEE) characteristics of N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrate the impact of molecular aggregation on fluorescence properties, which can be applied in fluorescence sensing .

Scientific Research Applications

Environmental Remediation

1-N-benzyl-4-chlorobenzene-1,2-diamine falls under the broader class of Chlorobenzenes (CBs), which are recognized as environmental pollutants due to their toxicity and persistence in various environmental compartments. They pose significant environmental risks, necessitating strategies for their reduction or elimination. Key environmental fate processes for CBs in the soil involve dechlorination under anaerobic conditions, leading to the formation of lower-chlorinated benzenes. Techniques combining dechlorination of highly-chlorinated benzenes with biodegradation or biomineralization of lower-chlorinated benzenes are seen as promising remediation strategies. Moreover, immobilization of CBs in soil using different amendments is considered an effective method for reducing their environmental risk (Brahushi et al., 2017).

Organic Chemistry and Synthesis

The compound is structurally related to quinoxalines, which are used as dyes, pharmaceuticals, and antibiotics. Quinoxalines and their analogs have been investigated for their antitumoral properties and as catalyst ligands. They are formed by condensing ortho-diamines with 1,2-diketones, and substituted derivatives can be synthesized using various ketonic substances. These compounds have significant importance in organic synthesis and medicinal chemistry (Pareek and Kishor, 2015).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to 1-N-benzyl-4-chlorobenzene-1,2-diamine, have gained prominence in various scientific fields due to their simple structure and understanding of their supramolecular self-assembly behavior. They have applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives their applications in the biomedical field (Cantekin et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-N-benzyl-4-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEGCHXSQSIOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368383
Record name N~1~-Benzyl-4-chlorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-benzyl-4-chlorobenzene-1,2-diamine

CAS RN

39235-92-2
Record name N~1~-Benzyl-4-chlorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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